molecular formula C8H8BrClO B1304962 4-Bromo-2-chloro-6-methylanisole CAS No. 91506-05-7

4-Bromo-2-chloro-6-methylanisole

Cat. No.: B1304962
CAS No.: 91506-05-7
M. Wt: 235.5 g/mol
InChI Key: YSTRJVIMBHPGBW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylanisole is an organic compound with the molecular formula C8H8BrClO It is a halogenated anisole derivative, characterized by the presence of bromine, chlorine, and methoxy groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-6-methylanisole can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methylanisole. The reaction typically proceeds as follows:

    Bromination: 2-Methylanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-methylanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted anisoles with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated aromatic compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-methylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methylanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the chlorine atom.

    2-Chloro-6-methylanisole: Similar structure but lacks the bromine atom.

    4-Bromo-2,6-dichloroanisole: Contains an additional chlorine atom compared to 4-Bromo-2-chloro-6-methylanisole.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these halogens with the methoxy group allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRJVIMBHPGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238603
Record name 4-Bromo-2-chloro-6-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91506-05-7
Record name 5-Bromo-1-chloro-2-methoxy-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91506-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-methylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091506057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-chloro-6-methylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-6-methylanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Bromo-2-chloro-6-methylphenol (50 g, 0.225 mole) and K2CO3 (31.8 g, 0.23 mole) were combined in acetone (300 ml). Dimethyl sulfate (32 ml, 0.34 mole) was added dropwise and the mixture stirred 22 hours at room temperature, filtered and concentrated to an oil in vacuo. The oil was taken up in 250 ml ether, washed 2×2N NaOH, 1×saturated NaHCO3, 2×brine, dried over MgSO4, reconcentrated to an oil and distilled to yield purified title product, 42.9 g, b.p. 122°-124°0.9 mm, pnmr/CDCl3 /delta/TMS: 2.3 (s, 3H), 3.8 (s, 3H), 7.3 (q, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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